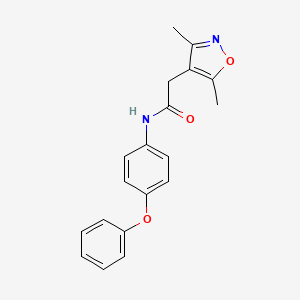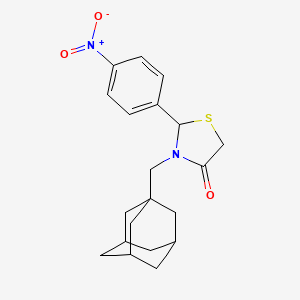
ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate, also known as EMBP, is a novel compound that has been synthesized for its potential use in scientific research. EMBP belongs to the family of piperidinecarboxylate compounds and has shown promising results in various studies due to its unique chemical structure.
作用機序
The exact mechanism of action of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects in animal models. These include reducing the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increasing the levels of anti-inflammatory cytokines, such as IL-10. ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate has also been shown to reduce pain sensitivity and improve motor function in animal models of neuropathic pain.
実験室実験の利点と制限
One of the main advantages of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate is its unique chemical structure, which makes it a promising compound for scientific research. However, one of the limitations of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand the potential side effects of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate.
将来の方向性
There are several future directions for research on ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate. One area of interest is its potential use as a treatment for neuropathic pain. In addition, more research is needed to fully understand the mechanism of action of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate and its potential use in treating other diseases, such as cancer and inflammatory disorders. Finally, more studies are needed to determine the safety and efficacy of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate in humans.
合成法
The synthesis of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with piperidine, followed by the addition of ethyl chloroformate and 1H-pyrazole-4-carboxylic acid. The final product is obtained through purification and recrystallization methods.
科学的研究の応用
Ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including its role as an anti-inflammatory agent, analgesic, and anti-cancer drug. Several studies have shown that ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate can inhibit the production of inflammatory cytokines and reduce pain in animal models. In addition, ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate has shown promising results in inhibiting the growth of cancer cells in vitro.
特性
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-27-19(25)20(12-15-4-6-17(26-2)7-5-15)8-10-23(11-9-20)18(24)16-13-21-22-14-16/h4-7,13-14H,3,8-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQERDGISGNWVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CNN=C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)
![4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5193534.png)
![dimethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5193540.png)
![2-methoxy-5-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193550.png)
![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)

![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5193580.png)


![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)